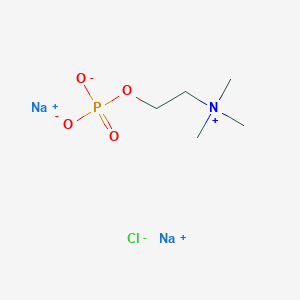

Phosphocholine Chloride Sodium Salt

Description

Contextual Significance in Biochemical and Medical Sciences

Phosphocholine (B91661) chloride sodium salt serves as a high-quality research product with a wide array of applications in chemical, biochemical, and immunological studies. moleculardepot.commoleculardepot.com It is a fundamental component in the study of cell membranes, as phosphocholine is a major constituent of phosphatidylcholine, a class of phospholipids (B1166683) that are essential to the structure and function of eukaryotic cell membranes. medchemexpress.comwikipedia.org The compound's relevance extends to its use as a molecular tool in various biochemical applications and as a cholinesterase substrate. moleculardepot.commoleculardepot.com

In the medical field, the immunomodulatory properties of phosphocholine are of particular interest. medchemexpress.com Research has explored its role in the context of both commensal and pathogenic bacteria and its potential to influence the host's immune response. medchemexpress.com Furthermore, materials incorporating phosphocholine have been investigated for biomedical applications such as drug delivery systems, protein stabilization, and the surface modification of implantable medical devices to enhance biocompatibility and reduce fouling. researchgate.netacs.org

Zwitterionic Character and its Implications in Biological Environments

The zwitterionic property of phosphocholine contributes to its super-hydrophilic nature, allowing it to form a tightly bound hydration layer. researchgate.netacs.org This hydration shell acts as a physical and energetic barrier, which is believed to be the primary mechanism behind its remarkable resistance to non-specific protein adsorption and bacterial adhesion. mdpi.comresearchgate.net This "non-fouling" characteristic is highly desirable for medical implants and biosensors, as it can prevent the host's immune response and the formation of biofilms. mdpi.comillinois.edu The interaction of zwitterionic moieties with biomolecules is a key area of study, with implications for creating biocompatible materials that can function effectively within the body. researchgate.netacs.org

Research Landscape and Current Trajectories Pertaining to the Compound

The current research landscape for phosphocholine chloride sodium salt and related zwitterionic materials is dynamic and expanding. A significant focus is on the development of advanced biomaterials with enhanced biocompatibility. acs.org This includes the synthesis of zwitterionic polymers, hydrogels, and nanoparticles for a variety of biomedical applications. researchgate.net

Researchers are actively investigating the interactions between zwitterionic surfaces and biological components like proteins and cells to better understand and control these interactions. illinois.edu Studies are exploring how the specific arrangement of charges on zwitterionic polymers influences their interactions with proteins. illinois.edu Furthermore, the application of phosphocholine-based materials in drug delivery is a burgeoning field, with studies focusing on creating "stealth" nanoparticles that can evade the immune system and deliver therapeutic agents to specific targets. medchemexpress.comillinois.edu The synthesis of novel lipid structures with inverted phosphocholine headgroups is also being explored to investigate the fundamental biophysical ramifications of charge orientation at the bilayer surface. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Chemical Identity of this compound

| Attribute | Value | Source |

|---|---|---|

| CAS Number | 16904-96-4 | scbt.comnih.gov |

| Molecular Formula | C5H13ClNNa2O4P | scbt.comnih.gov |

| Molecular Weight | 263.57 g/mol | scbt.comnih.gov |

| Synonyms | Phosphorylcholine (B1220837) Chloride Sodium Salt, sodium chloride 2-(trimethylammonio)ethyl phosphate(2:1:1) | scbt.com |

Table 2: Applications in Research

| Application Area | Specific Use | Source |

|---|---|---|

| Biochemical Research | Cholinesterase Substrate | moleculardepot.commoleculardepot.com |

| Biochemical Research | Molecular tool for various biochemical applications | moleculardepot.com |

| Biomedical Materials | Surface modification of implantable materials | researchgate.netacs.org |

| Biomedical Materials | Development of non-fouling surfaces to prevent protein and bacterial adhesion | mdpi.com |

| Drug Delivery | Component of drug delivery micelles | medchemexpress.com |

| Immunological Research | Study of immunomodulatory properties | medchemexpress.com |

Structure

2D Structure

Properties

IUPAC Name |

disodium;2-(trimethylazaniumyl)ethyl phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.ClH.2Na/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCRHROSIPYRGL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].[Na+].[Na+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNNa2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937578 | |

| Record name | Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16904-96-4 | |

| Record name | Choline chloride O-(disodium phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride O-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role in Biological Systems and Metabolism

Centrality in Phospholipid Biosynthesis and Cellular Membrane Homeostasis

Phosphocholine (B91661) is a pivotal intermediate in the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes, accounting for approximately 50% of the total phospholipid content. aocs.orgnih.gov As a major structural component, PC is crucial for maintaining the integrity, fluidity, and function of cellular membranes. aocs.org It is predominantly found in the outer leaflet of the plasma membrane and is essential for processes such as the formation and secretion of very-low-density lipoproteins (VLDL) by the liver. aocs.orgwikipedia.org The provision of phosphocholine, through compounds like phosphocholine chloride sodium salt, is therefore fundamental to cellular membrane biogenesis and homeostasis.

Phosphocholine serves as a direct and essential precursor in several key metabolic pathways for choline-containing phospholipids (B1166683).

Phosphatidylcholine (PC) Synthesis: The primary route for PC biosynthesis in all nucleated mammalian cells is the CDP-choline pathway, often referred to as the Kennedy pathway. aocs.orgwikipedia.orgwikipedia.org In this pathway, choline (B1196258) is first phosphorylated to phosphocholine by choline kinase. aocs.orgwikipedia.org Phosphocholine is then converted to CDP-choline, which subsequently reacts with diacylglycerol (DAG) to form PC. aocs.orgwikipedia.org This makes phosphocholine an indispensable building block for the de novo synthesis of PC.

Lysophosphatidylcholine (LPC) Metabolism: Lysophosphatidylcholine is a metabolite of phosphatidylcholine, typically formed by the hydrolysis of a fatty acid from the PC backbone by phospholipase A1 or A2. nih.gov While not a direct precursor, phosphocholine's role in synthesizing PC is the starting point for the generation of LPC. LPC itself is a bioactive molecule and can be further metabolized in two main ways: it can be re-acylated back into PC, or it can be further broken down by lysophospholipases to produce glycerylphosphorylcholine (B1206476) (GPC). nih.gov Studies have shown that different isomers of LPC are metabolized differently, with the 1-acyl species being a more likely precursor for GPC, while the 2-acyl species is more rapidly reacylated to PC. nih.gov

Glycerylphosphorylcholine (GPC) Synthesis: GPC is a significant choline-containing compound that can be formed from the degradation of PC via LPC. nih.gov It is also a product in various cellular processes and is recognized for its neuroprotective effects. nih.gov Direct chemical synthesis routes have been developed to produce L-α-GPC, where phosphocholine (derived from sources like phosphocholine chloride calcium or sodium salt) is reacted with glycerol (B35011) derivatives, highlighting its function as a key starting material for GPC production. mdpi.comacs.org

| Compound | Role of Phosphocholine | Key Pathway | Reference |

|---|---|---|---|

| Phosphatidylcholine (PC) | Direct Precursor | CDP-Choline (Kennedy) Pathway | aocs.orgwikipedia.org |

| Lysophosphatidylcholine (LPC) | Indirect Precursor (via PC) | PC hydrolysis by Phospholipase A | nih.gov |

| Glycerylphosphorylcholine (GPC) | Precursor in synthesis and degradation product (via LPC) | LPC hydrolysis / Chemical Synthesis | nih.govmdpi.com |

The conversion of phosphocholine to CDP-choline is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT). This step is widely recognized as the rate-limiting and primary regulatory point in the de novo biosynthesis of phosphatidylcholine. nih.govoup.commolbiolcell.org The activity of CCT is tightly controlled through multiple mechanisms, including reversible binding to cellular membranes. nih.gov This membrane association, which is crucial for its activation, allows CCT to function as a sensor of the lipid composition of the membrane, thereby playing a direct role in maintaining phospholipid homeostasis. nih.gov

Kinetic studies of CCT from Saccharomyces cerevisiae reveal that its activation by lipids is due to a significant increase in its catalytic rate (kcat), while the Michaelis constants (Km) for its substrates, CTP and phosphocholine, remain relatively unchanged. nih.gov This demonstrates that the enzyme's efficiency, rather than its affinity for substrates, is the key regulatory target.

| Condition | Parameter | Value |

|---|---|---|

| With Lipid Activators | kcat | 31.3 s-1 |

| Km (for phosphocholine) | 0.80 mM | |

| Km (for CTP) | 1.4 mM | |

| Without Lipid Activators | kcat | 1.5 s-1 |

| Km (for phosphocholine) | 1.2 mM | |

| Km (for CTP) | 0.8 mM |

Involvement in Intracellular Signaling Cascades and Intercellular Communication

The metabolism of phosphocholine-containing lipids is intricately linked to cellular signaling. nih.gov Phosphatidylcholine, synthesized from phosphocholine, is not merely a structural molecule but also a substrate for various phospholipases that generate second messengers. conicet.gov.arthemedicalbiochemistrypage.org For instance, the hydrolysis of PC by phospholipase D (PLD) produces phosphatidic acid (PA) and choline, while phospholipase C (PC-PLC) generates diacylglycerol (DAG) and phosphocholine. wikipedia.orgthemedicalbiochemistrypage.orgnih.gov Both PA and DAG are critical lipid second messengers that can activate a variety of downstream signaling proteins, including protein kinases, thereby influencing processes like cell proliferation, differentiation, and survival. themedicalbiochemistrypage.orgnih.gov

Recent evidence suggests that choline itself, which can be released from PC hydrolysis, may function as an intracellular messenger by interacting with sigma-1 receptors in the endoplasmic reticulum, thereby modulating calcium signaling. nih.gov Although phosphocholine did not directly bind to these receptors in the study, its central role as a precursor to PC places it at the beginning of a cascade that generates multiple signaling molecules. nih.gov The production and release of these signaling molecules from one cell can influence the behavior of neighboring cells, forming a basis for intercellular communication. khanacademy.org

Intersections with Cellular Stress Responses and Adaptation Mechanisms

Cellular membranes and their lipid constituents are at the forefront of interactions with environmental stressors. The metabolic pathways involving phosphocholine are dynamically regulated in response to cellular stress, indicating a role in adaptation mechanisms.

High salinity imposes both osmotic and ionic stress on plants, which can damage cellular components. nih.govnih.gov Plants have evolved complex mechanisms to cope with these conditions. nih.gov Studies on Kentucky bluegrass (Poa pratensis) have demonstrated that the exogenous application of choline chloride can alleviate the damaging effects of salt stress. nih.govfrontiersin.org This treatment was shown to significantly upregulate the expression of key genes in the CDP-choline pathway, including Choline kinase (CK1) and CTP-phosphocholine cytidylyltransferase (CCT1), under salt stress conditions. nih.govfrontiersin.org This upregulation suggests an increased synthesis of phosphocholine-containing lipids is a component of the adaptive response to salinity. The enhanced production of phospholipids likely helps maintain membrane integrity and function, which are compromised by salt-induced damage. nih.gov Furthermore, chloride itself, a component of the salt, has been shown to enhance plant resistance to a broad spectrum of biotic stresses, suggesting complex roles for the ions in stress adaptation. frontiersin.org

| Gene | Function in PC Synthesis | Observed Effect of Choline Chloride under Salt Stress | Reference |

|---|---|---|---|

| CK1 (Choline kinase 1) | Choline → Phosphocholine | Significantly upregulated (73.19% increase) | nih.govfrontiersin.org |

| CCT1 (CTP-phosphocholine cytidylyltransferase 1) | Phosphocholine → CDP-Choline | Significantly upregulated (104.24% increase) | nih.govfrontiersin.org |

| CEPT (Choline/ethanolaminephosphotransferase) | CDP-Choline + DAG → PC | Significantly upregulated (15.21% increase) | nih.govfrontiersin.org |

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a common feature of various cellular stresses, including salt stress and neurodegenerative diseases. conicet.gov.arnih.gov The metabolism of phosphatidylcholine is directly implicated in the response to oxidative insults. Studies using synaptic endings have shown that oxidative stress induced by iron (FeSO4) stimulates the generation of the lipid messenger DAG from PC. conicet.gov.arnih.gov This activation of PC-specific phospholipases C and D indicates that the PC cycle is a component of the cellular response to oxidative damage. conicet.gov.arnih.gov By serving as the precursor for PC, phosphocholine provides the necessary substrate for a metabolic pathway that is actively engaged during oxidative stress signaling, potentially contributing to both damage and adaptive response mechanisms. nih.govnih.gov

Metabolic Signatures and Dysregulation in Disease Contexts

Phosphocholine and its derivatives are integral to numerous metabolic pathways, and alterations in their profiles are increasingly recognized as signatures of various disease states.

Metabolomic studies have identified significant alterations in the plasma profiles of individuals with type 2 diabetes (T2D) and diabetic kidney disease (DKD). Research indicates that key phospholipids, including phosphocholine (PC), are significantly altered in the context of DKD. nih.gov For instance, levels of certain lysolecithins like PC have been found to be notably elevated in the glomeruli of diabetic mouse models. nih.gov

Conversely, long-term observational studies suggest a potential protective role for dietary choline. In a study following men over an average of 19.3 years, those with the highest intake of phosphatidylcholine had a significantly lower risk of developing T2D compared to those with the lowest intake. nih.gov This suggests a complex relationship where endogenous metabolic dysregulation of choline-containing compounds may be a feature of T2D and its complications, while dietary intake might influence risk.

Table 1: Altered Metabolites in Diabetic Kidney Disease (DKD)

| Metabolite Class | Specific Metabolite | Observed Change in DKD | Reference |

|---|---|---|---|

| Phospholipids | Phosphocholine (PC) | Significantly Altered | nih.gov |

| Lysophosphatidic acid (LPA) | Significantly Elevated | nih.gov | |

| Sphingomyelin (SM) (d18:1/16:0) | Significantly Elevated | nih.gov |

Phosphocholine is a central intermediate in choline metabolism. Choline itself is a crucial nutrient that can be phosphorylated by choline kinase to form phosphocholine, a necessary step for the synthesis of phosphatidylcholine, a major component of cell membranes. wikipedia.orgnih.gov

Beyond its role in membrane structure, the choline metabolic pathway is vital for producing the compatible solute (osmoprotectant) glycine (B1666218) betaine (B1666868). nih.gov In this process, choline is oxidized in a two-step reaction to form glycine betaine. wikipedia.org This molecule is critical for protecting cells from osmotic stress by helping to maintain cell volume and function without interfering with normal cellular processes. Many microbes, for example, utilize choline from their host environment to synthesize glycine betaine as an osmoprotectant. nih.gov

The synthesis and metabolism of phosphocholine-containing molecules are tightly regulated by key enzymes involved in transmethylation reactions, particularly under cellular stress.

S-adenosyl-L-homocysteine (SAH) hydrolase (also known as AdoHcy hydrolase or Sah1) is a critical regulator. The synthesis of phosphatidylcholine from phosphatidylethanolamine (B1630911) involves three methylation steps that depend on the methyl donor S-adenosyl-L-methionine (AdoMet). This reaction produces S-adenosyl-L-homocysteine (AdoHcy) as a byproduct, which is a potent inhibitor of most methyltransferases. nih.govnih.gov SAH hydrolase is the only enzyme in eukaryotes that degrades AdoHcy, thereby preventing its accumulation and ensuring that methylation reactions, including the synthesis of phosphatidylcholine, can proceed. nih.govnih.gov Down-regulation of SAH hydrolase leads to the accumulation of AdoHcy and a subsequent decrease in de novo phosphatidylcholine synthesis. nih.govnih.gov Inherited deficiency of SAH hydrolase in humans results in abnormally low plasma levels of phosphatidylcholine and free choline. pnas.org

Adenosine (B11128) kinase also plays a role, particularly under stress conditions like hypoxia. Studies have shown that adenosine can inhibit choline kinase, the enzyme that phosphorylates choline to phosphocholine. nih.gov This inhibition is competitive with respect to MgATP. During events such as seizures or hypoxia, cellular levels of adenosine increase while ATP levels decrease. nih.gov This combination can lead to a significant inhibition of choline phosphorylation, resulting in increased levels of free choline in the brain. nih.gov

Occurrence and Functional Diversity in Microbial Systems

Phosphocholine is not exclusive to eukaryotes; it is widely expressed on the surfaces of numerous microbial species, where it plays a pivotal role in host-pathogen interactions and immune modulation. nih.gov

The modification of surface structures with phosphocholine (ChoP) is a common feature among both commensal and pathogenic bacteria, particularly those that colonize mucosal surfaces. nih.gov ChoP was first identified on the teichoic acid of the Gram-positive pathogen Streptococcus pneumoniae. nih.gov It has since been found on a variety of surface molecules in numerous bacterial species.

In Gram-positive bacteria, ChoP modifies wall teichoic acid (WTA) and lipoteichoic acid (LTA). In Gram-negative bacteria, it is commonly found on lipooligosaccharides (LOS) or lipopolysaccharides (LPS). nih.govnih.gov In some species, such as Neisseria meningitidis, ChoP is attached to proteins like type IV pili. nih.gov

Table 2: Examples of Bacteria Expressing Surface Phosphocholine (ChoP)

| Bacterial Species | Type | ChoP-Modified Structure | Reference |

|---|---|---|---|

| Streptococcus pneumoniae | Pathogenic | Teichoic Acid (WTA/LTA) | nih.govnih.gov |

| Streptococcus oralis | Commensal | Teichoic Acid | nih.gov |

| Streptococcus mitis | Commensal | Teichoic Acid | nih.gov |

| Haemophilus influenzae | Pathogenic/Commensal | Lipooligosaccharide (LOS) | nih.govnih.gov |

| Neisseria meningitidis | Pathogenic | Pilin Protein | nih.gov |

| Neisseria gonorrhoeae | Pathogenic | Pilin Protein | nih.gov |

| Commensal Neisseria spp. | Commensal | Lipooligosaccharide (LOS) | nih.govnih.gov |

| Pasteurella multocida | Pathogenic | Lipopolysaccharide (LPS) | nih.gov |

Microbial surface phosphocholine is a key factor in modulating the host immune response, often through molecular mimicry. nih.gov Because ChoP is also a component of host molecules like Platelet-Activating Factor (PAF) and phosphatidylcholine, bacteria expressing surface ChoP can interact with host receptors to their advantage. nih.govnih.gov

A primary example of this is the interaction with the Platelet-Activating Factor Receptor (PAFr). Pathogens like S. pneumoniae use their surface ChoP to adhere to the PAFr on host cells, which facilitates bacterial adherence and invasion of airway epithelial cells. nih.govnih.gov This mimicry allows the bacteria to subvert host cell signaling pathways to promote colonization and infection. nih.gov

Interactions with Biomembranes and Biophysical Characterization

Experimental Biophysical Techniques Applied to Phosphocholine-Containing Systems

Experimental methods provide essential validation for the insights gained from computational simulations.

X-ray diffraction studies on oriented multilayer systems can yield high-resolution electron density profiles, which reveal the detailed arrangement of the lipid molecules within the bilayer. aps.org These experimental techniques have been used to investigate the effects of salts on the phase behavior and structure of phosphatidylcholine membranes. aps.org By keeping a saturated aqueous solution of sodium chloride, for example, a lower relative humidity can be achieved to study its effect on membrane properties. aps.org The data obtained from these scattering experiments are crucial for validating and refining the structural parameters derived from molecular dynamics simulations.

Spectroscopic Probes for Lipid Dynamics (e.g., Electron Paramagnetic Resonance)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for investigating the dynamics and structure of biological membranes. nih.govnrel.gov The method relies on the introduction of a molecule containing a stable paramagnetic center, or spin probe, into the system of interest. nih.govyoutube.com In membrane studies, this is often achieved by using spin-labeled lipids, where a nitroxide radical is chemically attached to a lipid molecule, such as a phospholipid bearing a phosphocholine (B91661) headgroup. nih.govnih.gov

A common approach involves using a phospholipid like 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (B1265047) (PSPC), where a nitroxide spin label (e.g., a doxyl group) is positioned at a specific carbon atom along the stearoyl acyl chain. nih.gov These spin-labeled phospholipids (B1166683), chemically similar to the native components of the bilayer, readily incorporate into the membrane. nih.gov The EPR spectrum of the nitroxide radical is highly sensitive to its local environment, particularly its rotational motion. mdpi.com This motion is, in turn, dictated by the fluidity and order of the surrounding lipid acyl chains. By analyzing the EPR lineshape, researchers can extract detailed information about the local dynamics at different depths within the membrane. nih.govnih.gov

For instance, studies utilizing phosphocholine spin labels (n-PCSL), where the nitroxide group is placed at various positions (n=5, 7, 12, 14) along the acyl chain, have been used to probe magnetically aligned phospholipid bilayers. nih.gov The resulting data provide a molecular order parameter (Smol), which quantifies the motional restriction of the spin label. nih.gov

Key research findings from EPR studies include:

Fluidity Gradient: There is a distinct gradient of fluidity along the lipid acyl chain. The region near the phosphocholine headgroup is more ordered and rigid, while the mobility of the acyl chains increases significantly toward the center of the bilayer. nih.gov This is reflected in the molecular order parameter, which decreases as the spin label is moved further from the headgroup (e.g., Smol for 5-PCSL > 7-PCSL > 12-PCSL > 14-PCSL). nih.gov

Temperature Effects: Increasing the temperature leads to a decrease in the order parameter at all positions within the bilayer, indicating a more fluid membrane state. nih.govnih.gov

Local Environment Polarity: The spin-lattice relaxation rate (T₁⁻¹) of the spin label, which is a measure of its rotational diffusion, can be used to precisely describe membrane fluidity. mdpi.com This relationship holds true across different local environments, such as in pure dimyristoyl-sn-glycero-3-phosphorylcholine (DMPC) membranes versus those containing cholesterol, where the local polarity changes. mdpi.com

The ability to place these phosphocholine-based probes at specific depths allows for a detailed mapping of membrane dynamics, providing insights into the fundamental physical properties that govern membrane function. nih.govnih.govmdpi.com

Analysis of Electroporation Mechanisms and Ionic Effects on Pore Formation and Closure

Electroporation is a phenomenon where the permeability of a cell's plasma membrane is transiently increased upon exposure to an external electric field, leading to the formation of aqueous pores. The lipid composition of the membrane, particularly the nature of the phospholipid headgroups like phosphocholine, plays a critical role in this process. Molecular dynamics (MD) simulations have become an invaluable tool for investigating the molecular-level events of pore formation, including the influence of the phosphocholine moiety and surrounding ions.

During electroporation, the strong electric field exerts a torque on the water molecules and the zwitterionic phosphocholine headgroups. This leads to the reorientation of these groups and the formation of "water fingers"—protrusions of water that penetrate into the hydrophobic core of the bilayer. When these water fingers span the membrane from both sides and connect, a conductive aqueous pore is formed. The specific orientation and dipole potential of the phosphocholine headgroups can influence the energy barrier for water penetration and thus the threshold for pore formation.

Ionic effects are also crucial in modulating electroporation. The concentration and type of ions in the surrounding medium can significantly impact the stability of the membrane and the dynamics of pore formation and closure.

Key research findings on ionic effects include:

Charge Screening: Ions in the solution can screen the electrostatic interactions between phospholipid headgroups. This can alter the membrane's packing density and compressive stress, thereby affecting the energy required to create a pore.

Ion-Headgroup Interactions: Specific ions can directly interact with the phosphocholine groups. For example, divalent cations like Ca²⁺ have been shown to bind to phosphocholine headgroups, which can significantly alter the structural and mechanical properties of the bilayer. acs.org At low concentrations, Ca²⁺ can cause swelling of phosphocholine-based lipid bilayers, but this effect is reduced at higher concentrations due to electrostatic screening. acs.org

Pore Conductance and Lifetime: The ionic composition of the medium not only affects pore formation but also the properties of the formed pores, such as their conductance and stability. The type of ions flowing through the pore can influence its lifetime and the subsequent process of membrane resealing.

Understanding these interactions is fundamental for applications of electroporation in fields such as gene therapy and drug delivery, where precise control over membrane permeabilization is required.

Investigation of Phosphocholine-Based Polyzwitterionic Materials (e.g., PMPC)

Poly(2-methacryloyloxyethyl phosphorylcholine), or PMPC, is a synthetic polymer that has garnered significant attention due to its structural similarity to the phosphocholine headgroups found in phospholipids of cell membranes. sigmaaldrich.commdpi.com This zwitterionic polymer, which contains both a positive and a negative charge on its side chains, exhibits excellent biocompatibility and resistance to protein fouling. sigmaaldrich.commdpi.com Its unique properties are heavily influenced by its interactions with ions and water, making its biophysical characterization a subject of intensive research.

Effects of Ionic Strength on Polymer Brush Conformation and Swelling

When PMPC chains are densely grafted to a surface, they form a structure known as a "polymer brush." The conformation and swelling of these brushes are highly responsive to the ionic strength of the surrounding aqueous solution.

Unlike conventional polyelectrolytes that collapse and shrink upon the addition of salt, PMPC brushes can exhibit a phenomenon known as the "anti-polyelectrolyte" effect. nih.govnih.gov In pure water, intramolecular and intermolecular electrostatic attractions between the oppositely charged groups on the zwitterionic side chains can cause the polymer to adopt a more compact, globular conformation. nih.gov Upon the addition of salt, the dissolved ions can screen these attractive forces. This shielding allows the polymer chains to repel each other more effectively (due to excluded volume effects) and extend, leading to swelling of the brush layer. nih.gov However, this behavior can be complex; some studies report that at very high salt concentrations, a "polyelectrolyte effect" can take over, causing a slight decrease in the brush height. nih.gov

Interestingly, some investigations using techniques like ellipsometry have found that the thickness of PMPC brushes is largely independent of the ionic strength for a variety of salts, suggesting that the hydration state and degree of swelling remain relatively constant. acs.orgresearchgate.net This discrepancy highlights the complexity of the system, where the specific response may depend on factors like graft density, polymer chain length, and the specific ions present.

Ion Binding Modulations of Polymer Stiffness and Hydration State

Ion Binding and Stiffness: Quartz Crystal Microbalance (QCM) measurements reveal that ions bind to the phosphocholine groups, which alters the viscoelastic properties (stiffness) of the polymer brush layer. acs.orgresearchgate.net The binding affinity varies with the type of ion. For example, at higher salt concentrations, the mass and energy dissipation of a PMPC layer were observed to increase in the order Ca²⁺ > Li⁺ > Na⁺ > K⁺, suggesting stronger binding and a more viscoelastic layer with Ca²⁺. acs.org This increased viscoelasticity, or softening of the brush, is attributed to a modulation of the interactions between the zwitterionic pendant groups. acs.orgresearchgate.net

The table below summarizes the observed effects of different ions on PMPC properties based on Quartz Crystal Microbalance (QCM) data.

Table 1: Influence of Cations on PMPC Brush Properties

Effect of various cations (at 1 M concentration) on the mass and dissipation factor of a PMPC brush, indicating changes in binding and viscoelasticity. Data derived from QCM measurements.

| Cation | Relative Mass Increase (Compared to pure water) | Relative Dissipation Increase (Compared to pure water) | Inferred Effect |

|---|---|---|---|

| K⁺ | Low | Low | Weak binding, minor change in stiffness |

| Na⁺ | Moderate | Moderate | Moderate binding and increased viscoelasticity |

| Li⁺ | High | High | Stronger binding, more viscoelastic layer |

| Ca²⁺ | Very High | Very High | Strongest binding, significant increase in viscoelasticity |

Data adapted from findings reported in studies on ion binding to PMPC brushes. acs.org

Nanotribological Studies and Biolubrication Properties

Nanotribology, the study of friction, adhesion, and wear at the nanoscale, has revealed the exceptional lubrication properties of PMPC-coated surfaces. wikipedia.orgmpie.de These properties are directly linked to the strong affinity of the phosphocholine group for water.

Atomic Force Microscopy (AFM) is a key technique used to measure friction at the nanoscale. nih.gov In these experiments, a sharp tip is scanned across the surface, and the lateral (frictional) force is measured. nih.gov Studies comparing PMPC-coated surfaces to other materials consistently demonstrate a dramatic reduction in friction, particularly in aqueous environments. nih.govnih.gov

Key research findings from nanotribological studies:

Superior Lubricity: PMPC-grafted surfaces exhibit extremely low coefficients of friction, often below 0.01 in aqueous solutions, which is comparable to that of natural articular cartilage. nih.gov This makes PMPC an excellent candidate for biolubrication applications, such as coatings for medical implants and catheters. nih.govnih.gov

Role of Hydration: The remarkable lubrication is attributed to the formation of a stable and dense hydration layer around the phosphocholine groups. nih.govnih.gov This layer of tightly bound water acts as a fluid cushion, preventing direct contact between the sliding surfaces and providing a low-shear interface. nih.govrsc.org The brush layer's high water absorptivity and the high fluidity of this hydrated layer are crucial for reducing friction. nih.gov

Effect of Ionic Strength on Friction: Nanotribological measurements show that the coefficient of friction on PMPC brushes generally decreases as the ionic strength of the aqueous solution increases. acs.orgresearchgate.net This is contrary to many polymer systems where a change in hydration state dictates friction. For PMPC, since the hydration state is largely independent of salt, it is proposed that the binding of ions enhances electrostatic repulsion between the polymer chains. acs.org This reduces the degree of chain entanglement, leading to lower friction as the surfaces slide past each other. acs.org

The table below presents comparative friction data for PMPC and other materials under wet conditions, as measured by AFM.

Table 2: Comparative Frictional Properties in Aqueous Environment

Frictional forces and coefficients for different surfaces measured by Atomic Force Microscopy (AFM) under wet conditions.

| Surface Material | Frictional Force (Normalized Units or nN) | Coefficient of Friction (μ) | Reference |

|---|---|---|---|

| Uncoated Polyurethane (PU) | 0.017 (frictional resistance) | - | nih.gov |

| Poly(MPC-co-BMA) on PU | 0.004 (frictional resistance) | - | nih.gov |

| PMPC-grafted Co-Cr-Mo | - | <0.01 | nih.gov |

| Polydimethylsiloxane (PDMS) film | - | ~0.48 | researchgate.net |

This table synthesizes findings from multiple nanotribological studies. Direct comparison of force values can be complex due to varying experimental conditions (e.g., tip geometry, applied load).

Immunological and Pathophysiological Relevance of Phosphocholine Chloride Sodium Salt

Immunomodulatory Roles and Immune Response Investigations

The study of phosphocholine (B91661) and the influence of sodium chloride are central to understanding various immune responses. They are utilized in research to probe the mechanisms of immunity, inflammation, and the development of novel therapeutic strategies.

Phosphocholine (PC) is a vital molecule in immunological research due to its ability to modulate the host's immune system. nih.gov As a small hapten present on a variety of parasitic and bacterial antigens, PC can elicit diverse effects on immune cells, often leading to an immunomodulation that allows for pathogen persistence by down-regulating cellular immune responses. nih.gov This very property makes it a significant subject of study to understand host-pathogen interactions and immune evasion mechanisms. nih.gov

In the realm of vaccine development, phosphocholine's role is often linked to its use in liposomes, which can serve as carriers and adjuvants. oup.commyskinrecipes.com Liposomes containing PC or its derivatives like phosphatidylcholine can be used to deliver antigens and stimulate an immune response. oup.com For instance, liposomes containing lipid A, a known Toll-like Receptor 4 (TLR4) agonist, have been shown to produce a robust immune response not only to the lipid A itself but also to the phosphocholine components of the liposome (B1194612). oup.com Adjuvant systems used in human vaccines, such as those combining the TLR4 agonist monophosphoryl lipid A (MPLA) with saponins (B1172615) like QS-21, are often delivered in liposomal formulations. nih.gov Therefore, compounds like phosphocholine chloride sodium salt are valuable in biochemical and immunological applications, serving as key components for synthesizing phospholipids (B1166683) essential for creating these research and therapeutic tools. myskinrecipes.commoleculardepot.commoleculardepot.com

The interaction of this compound with the immune system is a tale of two distinct molecular interactions. The phosphocholine moiety itself is a known binding target for C-reactive protein (CRP). wikipedia.org When cells are damaged, CRP binds to the exposed phosphocholine, which triggers the complement system and initiates a phagocytic immune response, highlighting a key role for PC in innate immunity. wikipedia.org

The sodium chloride component of the compound critically shapes the immune response by altering the ionic microenvironment. While not a direct ligand for receptors in the way an antigen is, elevated NaCl concentrations dramatically influence signaling pathways downstream of immune receptors like TLR4. High-salt conditions have been shown to activate the p38/MAPK pathway, which in turn involves the transcription factor Nuclear Factor of Activated T cells 5 (NFAT5) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). labmedica.comahajournals.orgahajournals.orgnih.govfrontiersin.org This cascade is a key mechanism by which a high-salt environment boosts the induction of pro-inflammatory immune cells. nih.gov

Contributions to Inflammatory Processes and Autoimmune Phenotypes

The ionic environment, heavily influenced by the concentration of sodium chloride, is a critical regulator of inflammatory responses and has been increasingly implicated in the pathogenesis of autoimmune diseases. nih.govuniroma1.it

One of the most significant findings in recent immunology is the role of sodium chloride in steering the differentiation of CD4+ helper T cells. A modest increase in NaCl concentration can dramatically promote the differentiation of naive T cells into highly pro-inflammatory T-helper 17 (Th17) cells. labmedica.comnih.govarchivesofmedicalscience.com Th17 cells generated under high-salt conditions exhibit a more stable and pathogenic phenotype, characterized by increased production of inflammatory cytokines such as GM-CSF, TNFα, and IL-2. ahajournals.orgnih.gov This effect is mediated through the activation of the SGK1 and p38/MAPK signaling pathways. labmedica.comahajournals.orgnih.gov

Interestingly, the role of salt is context-dependent. In a proinflammatory, TGF-β–low cytokine microenvironment, NaCl promotes Th17 cell pathogenicity. nih.govnih.gov However, in the presence of TGF-β, high-NaCl conditions can induce a stable, anti-inflammatory Th17 cell fate. nih.govnih.gov This dual role suggests that the ionic environment is a key checkpoint in determining the functional outcome of T cell differentiation.

| Molecule | Role in Salt-Induced Th17 Differentiation |

| SGK1 (Serum/Glucocorticoid-Regulated Kinase 1) | Upregulated by high salt; promotes a pro-inflammatory Th17 phenotype. labmedica.comahajournals.org |

| NFAT5 (Nuclear Factor of Activated T cells 5) | A tonicity-responsive transcription factor activated by high salt, involved in the p38/MAPK pathway to boost Th17 development. labmedica.comahajournals.orgnih.gov |

| p38/MAPK (Mitogen-Activated Protein Kinase) | A key signaling pathway activated by high salt that drives Th17 polarization. labmedica.comnih.gov |

| IL-23 Receptor (IL-23R) | Expression is promoted by high salt, enhancing the pathogenic potential of Th17 cells. labmedica.com |

| TGF-β (Transforming Growth Factor-beta) | Its presence can shift the effect of high salt towards producing anti-inflammatory Th17 cells. nih.govnih.gov |

The influence of a high-salt environment extends beyond Th17 cells, affecting a wide spectrum of immune cells and generally pushing the immune system towards a pro-inflammatory state. nih.govmdc-berlin.de High salt can induce pro-inflammatory (M1) macrophages while suppressing the function of anti-inflammatory (M2) macrophages. nih.govmdc-berlin.de Similarly, it can impair the suppressive function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.govnih.gov

The effects of high salt on immune cell proliferation can be complex and concentration-dependent. researchgate.net While very high concentrations can inhibit proliferation and cause cell death, physiologically relevant high-salt conditions can promote T cell proliferation, partly through the activation of the p38/MAPK pathway. nih.govresearchgate.net The function of innate immune cells, such as neutrophils, is also altered, with high salt reported to suppress key functions like phagocytosis and migration. nih.gov

| Immune Cell Type | Effect of High Salt (NaCl) Environment |

| Monocytes/Macrophages | Induces pro-inflammatory M1 macrophages; suppresses anti-inflammatory M2 macrophages. nih.govmdc-berlin.deresearchgate.netresearchgate.net |

| Regulatory T cells (Tregs) | Reverses or inhibits their suppressive function. nih.govnih.gov |

| T-helper 1 (Th1) cells | Differentiation is generally suppressed by high salt. nih.govresearchgate.net |

| T-helper 2 (Th2) cells | Differentiation is induced by high salt. nih.govresearchgate.net |

| Neutrophils | Suppresses functions such as degranulation, superoxide (B77818) production, and phagocytosis. nih.gov |

| B cells | Proliferation can be inhibited by high salt. nih.gov |

Associations with Other Disease Etiologies (Research Focus)

The immunomodulatory effects of high salt concentrations and the antigenic nature of phosphocholine link this compound to several disease etiologies, particularly autoimmune disorders. A high-salt diet is increasingly recognized as an environmental risk factor that may contribute to the rising incidence of autoimmune diseases. nih.govuniroma1.it

Research has demonstrated that a high-salt diet exacerbates animal models of several autoimmune conditions, including multiple sclerosis (experimental autoimmune encephalomyelitis), rheumatoid arthritis, lupus, and Crohn's disease. ahajournals.orgnih.govnih.gov This is largely attributed to the salt-driven induction of pathogenic Th17 cells. ahajournals.orgahajournals.orgnih.gov Clinical studies have also suggested associations between high salt intake and increased disease activity or risk in patients with multiple sclerosis and rheumatoid arthritis. nih.govmedicalnewstoday.com Furthermore, salt-mediated inflammation and Th17 cell proliferation have been linked to the pathogenesis of hypertension. archivesofmedicalscience.comnih.gov

The phosphocholine component is independently associated with autoimmune conditions. For example, antiphospholipid syndrome (APS), an autoimmune disorder characterized by thrombosis, involves autoantibodies against phospholipids, including phosphatidylcholine (a major lipid containing phosphocholine). frontiersin.orgnih.gov

Advanced Analytical and Research Methodologies

Advanced Spectrometric Approaches for Molecular Analysis

Advanced spectrometric techniques are indispensable for the detailed molecular analysis of phosphocholine (B91661) chloride sodium salt and related compounds. These methods provide critical insights into the structure, quantification, and metabolic context of these molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomics and Compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of phosphocholine and other choline-related compounds. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for complex biological samples. labrulez.com

Hydrophilic interaction liquid chromatography (HILIC) is often the preferred separation mode for these polar analytes. nih.govresearchgate.net HILIC allows for the simultaneous quantification of multiple aqueous choline-related compounds, including phosphocholine, and various phospholipid classes in a single analytical run. nih.gov The use of positive ion electrospray ionization (ESI) is common, coupled with multiple scan modes like precursor ion scans (specifically for m/z 184 to detect the phosphocholine headgroup), neutral loss scans (of 59 Da), and multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity. nih.govnih.gov

Recent advancements in LC-MS/MS methodology have focused on developing rapid and robust methods for quantifying choline (B1196258) and phosphocholine in human plasma for clinical research. researchgate.net These methods often utilize stable isotope-labeled internal standards, such as phosphocholine-d9, to ensure high accuracy and precision. researchgate.net Validation of these methods according to regulatory guidelines ensures their reliability for various applications, including the analysis of food matrices and tissues. nih.govresearchgate.net

Key Findings from LC-MS/MS Studies:

Method Validation: A HILIC LC-MS/MS method demonstrated good analyte recoveries (90-115%) and precision (1.6-13%) for phosphocholine and related compounds across various sample types. nih.gov

High-Throughput Analysis: A simplified UPLC-MS/MS method has been developed for the high-throughput analysis of water-soluble choline metabolites in human milk, enabling the rapid assessment of infant nutrition. nih.gov This method avoids the use of ion-pairing reagents that can suppress the signal. nih.gov

Metabolomic Profiling: Untargeted metabolomic analysis using LC-Q-TOF-MS has identified dysregulation of phosphatidylcholines in the serum of patients with certain cancers, highlighting the potential role of phosphocholine metabolism in disease. nih.gov

Oxidized Phospholipids (B1166683): A novel LC-MS approach using an Orbitrap Fourier Transform mass spectrometer coupled with HILIC has been developed for the analysis of oxidized phosphatidylcholines, which are implicated in various pathological processes. mdpi.com

Table 1: Performance of a Validated LC-MS/MS Method for Phosphocholine Quantification researchgate.net

| Parameter | Choline | Phosphocholine |

| Calibration Curve Range (μmol/L) | 0.60–38.40 | 0.08–5.43 |

| R² | 0.999 | 0.998 |

| Limit of Detection (LOD) (μmol/L) | 0.06 | 0.04 |

| Intra-assay Precision (CV%) | 2.2–4.1 | 3.2–15 |

| Inter-assay Precision (CV%) | <1–6.5 | 6.2–20 |

| Accuracy | Below ±20% | Below ±20% |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Metabolomic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information and quantitative data on metabolites, including phosphocholine. nih.govmdpi.com Both ¹H and ³¹P NMR are particularly valuable for studying phosphocholine-containing compounds. nih.govnih.gov

High-resolution multinuclear NMR allows for the non-invasive monitoring of key metabolites in various biological pathways. nih.gov For instance, it can be used to measure the rates of reactions and understand how metabolic pathways are controlled. nih.gov In cancer research, MRS has been instrumental in observing the accumulation of phosphocholine in cancer cells. nih.gov

A significant advantage of NMR is its ability to differentiate between choline, phosphocholine (PC), and glycerophosphocholine (GPC), which can be challenging with other methods where their signals might overlap. nih.gov A specialized technique using ³¹P-edited ¹H spectroscopy has been developed to accurately quantify these individual choline compounds in biological extracts. nih.gov This is particularly useful for analyzing tissue samples where resonances can be obscured by other metabolites. nih.gov

Key Findings from NMR Studies:

Structural Elucidation: NMR is used to confirm the chemical structure of phosphocholine chloride salts. For example, the ¹H NMR spectrum of calcium phosphorylcholine (B1220837) chloride in D₂O shows distinct peaks corresponding to the different proton environments in the molecule. chemicalbook.com

Metabolomic Profiling: NMR-based metabolomic profiling has been used to study the metabolic response of organisms to different diets. For instance, changes in phosphocholine levels relative to choline can indicate alterations in glycerophospholipid metabolism. mdpi.com

Quantitative Analysis: A ³¹P-edited ¹H spectroscopy method has been successfully applied to quantify choline, PC, and GPC in human brain tumor extracts. nih.gov

Disease Biomarkers: Prediagnostic plasma metabolite profiling using an NMR platform has identified associations between certain metabolites, including those related to lipoprotein lipid concentrations, and the risk of developing conditions like exfoliation glaucoma. mdpi.com

Table 2: ¹H NMR Spectral Data for Calcium Phosphorylcholine Chloride chemicalbook.com

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.2 | s | N(CH₃)₃ |

| ~3.6 | t | N-CH₂ |

| ~4.1 | t | O-CH₂ |

Note: 's' denotes a singlet and 't' denotes a triplet. The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Hydration Microenvironment Characterization

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a powerful technique for investigating the hydration and molecular structure of compounds like phosphocholine at interfaces. uni-leipzig.deresearchgate.net This method measures the infrared spectrum of a sample in close contact with an internal reflection element (the ATR crystal), making it highly sensitive to the surface layers.

By monitoring changes in the vibrational modes of both the phosphocholine molecule and associated water molecules, ATR-IR can provide detailed insights into the hydration microenvironment. uni-leipzig.de The technique is particularly useful for studying how the polar headgroup of phospholipids, which includes the phosphocholine moiety, interacts with water. uni-leipzig.de

The hydration process can be followed by observing shifts in the wavenumbers of specific bands, such as the antisymmetric PO₂⁻ stretching vibration. uni-leipzig.de These shifts are indicative of changes in hydrogen bonding. Furthermore, variations in the spectral parameters of the ν(CH) bands can reveal conformational changes occurring within the headgroup upon hydration. uni-leipzig.de

Key Findings from ATR-IR Studies:

Hydration Monitoring: The hydration of phosphocholine headgroups can be sensitively monitored by the decrease in the wavenumber of the antisymmetric PO₂⁻ stretching band as relative humidity increases. uni-leipzig.de This indicates the progressive formation of hydrogen bonds with water. researchgate.net

Role of Phosphate (B84403) Groups: Studies comparing different lipid model compounds have highlighted the crucial role of the phosphate group in the initial stages of hydration. uni-leipzig.de

Structural Changes: ATR-IR can detect conformational changes in the headgroup that occur concurrently with hydration. uni-leipzig.de

Water Structure: By analyzing the O-H stretching bands of water in the presence of salts, ATR-IR can distinguish between water molecules that are weakly hydrogen-bonded to anions and the bulk water network. researchgate.net This provides direct evidence of how solutes perturb the hydrogen bond network of water. researchgate.netnih.gov

Table 3: Key IR Bands for Monitoring Phosphocholine Hydration uni-leipzig.demdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

| Antisymmetric PO₂⁻ stretch | ~1222 | Sensitive to hydrogen bonding with water; shifts to lower wavenumbers upon hydration. |

| Symmetric PO₂⁻ stretch | ~1080 | Also reflects the local environment of the phosphate group. |

| C-H stretching | 2800-3400 | Can indicate conformational changes in the choline group. |

Micro- and Nanoscale Biophysical Characterization Techniques

These techniques are essential for understanding the behavior of phosphocholine-containing molecules when they are part of thin films, polymer brushes, or other surface-bound assemblies.

Quartz Crystal Microbalance (QCM) for Interfacial Mass and Dissipation Measurements

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique based on the piezoelectric effect. acs.org It measures changes in the resonance frequency (Δf) of an oscillating quartz crystal, which are primarily related to changes in mass on the crystal's surface. acs.orgacs.org When combined with dissipation monitoring (QCM-D), the technique also provides information about the viscoelastic properties (i.e., the "softness" or energy-dissipating nature) of the adsorbed layer by measuring the decay of the oscillation (ΔD). nih.gov

This dual-parameter measurement makes QCM-D exceptionally well-suited for studying interfacial phenomena in real-time, such as the formation of thin films, polymer layers, and the binding of biomolecules at a solution-surface interface. acs.orgresearchgate.net For soft, hydrated films like those formed by phosphocholine-containing polymers, the frequency response is affected by both the mass of the film and the mass of the hydrodynamically coupled solvent. researchgate.net

Key Research Findings using QCM:

Film Growth and Adsorption: QCM-D is widely used to monitor the real-time growth of polymer films, such as those assembled via layer-by-layer techniques, and to study the adsorption of materials onto these surfaces. researchgate.net

Quantifying Coupled Solvent: By performing experiments in both normal and deuterated solvents (which has a different density), QCM-D can be used to quantify the amount of solvent that is hydrodynamically coupled to a thin film, providing a measure of the film's hydration. researchgate.net

Conformational Changes: The ratio of the dissipation shift to the frequency shift (ΔD/-Δf) is sensitive to the conformation and softness of the adsorbed layer. nih.gov This has been used, for example, to determine the size of surface-grafted glycosaminoglycans based on the distinct conformations they adopt. nih.gov

Interfacial Mass and Dissipation: QCM can measure minute mass changes, down to the level of monolayers, and simultaneously provide information on the energy dissipation properties of the film. acs.orguci.edu This is crucial for understanding processes like electropolymerization or ion transport within a film. acs.org

Table 4: Principles of QCM-D Measurement

| Parameter | Symbol | Principle | Information Gained |

| Frequency Shift | Δf | Change in the crystal's resonant frequency. | Related to the total oscillating mass (film + coupled solvent). A decrease in frequency generally indicates mass adsorption. nih.gov |

| Dissipation Shift | ΔD | Rate of energy loss of the oscillation. | Related to the viscoelastic properties (softness, rigidity) of the adsorbed film. An increase in dissipation indicates a softer, more energy-dissipating film. nih.gov |

Ellipsometry for Thin Film and Polymer Brush Characterization

Spectroscopic ellipsometry (SE) is a non-invasive, non-destructive optical technique used to characterize the thickness and optical properties (refractive index and extinction coefficient) of thin films. mdpi.comucf.edu The method works by measuring the change in the polarization state of light upon reflection from a sample surface. mdpi.com This change is represented by two parameters, Psi (Ψ) and Delta (Δ). umich.edu

By fitting the experimental Ψ and Δ data to an optical model, one can extract highly accurate information about the film's thickness, surface roughness, and optical constants. umich.edumdpi.com SE is particularly powerful for studying polymer brushes, which are thin layers of polymer molecules tethered to a substrate. mdpi.com It can be used to monitor changes in the brush thickness and refractive index in real-time in response to external stimuli. mdpi.com

Key Research Findings using Ellipsometry:

Polymer Brush Characterization: In situ infrared spectroscopic ellipsometry (IRSE) is a powerful tool for characterizing the structural and chemical properties of polymer brushes, such as their thickness and response to changes in pH or temperature. mdpi.com

Thin Film Thickness and Optical Properties: SE is routinely used to determine the thickness of thin films with sub-nanometer precision, from single monolayers to several microns. ucf.edunih.gov

Modeling Complex Structures: For more complex structures like polymer opals, multilayer optical models are developed in ellipsometry to account for properties like effective refractive index, index contrast, and the degree of disorder within the sample. mdpi.com

Combined with QCM: When used in conjunction with QCM, ellipsometry provides complementary information. While QCM measures the "wet" mass (including coupled solvent), ellipsometry measures the "dry" mass or optical thickness of the film, allowing for a more complete characterization of the surface layer.

Table 5: Information Derived from Spectroscopic Ellipsometry

| Measured Parameters | Derived Properties | Application for Phosphocholine Systems |

| Psi (Ψ) - Amplitude Ratio | Film Thickness | Characterizing the thickness of phosphocholine-based polymer brushes. |

| Delta (Δ) - Phase Difference | Refractive Index (n) | Determining the density and composition of the film. |

| Extinction Coefficient (k) | Quantifying light absorption in the film. | |

| Surface Roughness | Assessing the quality and uniformity of the deposited layer. |

Fluorescence Correlation Spectroscopy (FCS) for Solution Dynamics and Molecular Diffusion

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique used to study the dynamics of fluorescently labeled molecules at nanomolar concentrations in a microscopic observation volume. nih.govyoutube.com By analyzing the fluctuations in fluorescence intensity as molecules diffuse through the focal volume of a laser, FCS can determine key parameters such as diffusion coefficients, hydrodynamic radii, and concentrations. youtube.comyoutube.com This method is particularly valuable for investigating the behavior of lipids and polymers in solution and within model membrane systems. researchgate.net

In the context of phosphocholine-containing systems, FCS is widely employed to measure the lateral diffusion of fluorescent lipid analogs within lipid bilayers, such as those forming giant unilamellar vesicles (GUVs). sigmaaldrich.comcolab.ws These studies provide fundamental insights into membrane fluidity and organization. For instance, FCS has been used to determine the diffusion coefficient of fluorescent lipid probes in dioleoylphosphatidylcholine (DOPC) GUVs, establishing benchmark values for fluid-phase bilayers. sigmaaldrich.comcolab.ws By comparing the diffusion of a probe in different lipid environments, such as bilayers containing varying amounts of cholesterol, researchers can quantify how membrane composition affects molecular mobility. colab.wspnas.orgnih.gov

The technique is sensitive enough to distinguish between different diffusion states, such as free diffusion versus anomalous diffusion caused by transient binding or confinement within nanoscale membrane domains. researchgate.net This capability is crucial for understanding the complex interactions between lipids and other molecules, like proteins or peptides, at the membrane surface. nih.govnih.gov

| Lipid System | Fluorescent Probe | Measured Diffusion Coefficient (D) (µm²/s) | Temperature (°C) | Reference |

| Dioleoylphosphatidylcholine (DOPC) GUVs | DiD | 10.0 ± 0.4 | 23.5 ± 1.5 | sigmaaldrich.comcolab.ws |

| Dilauroyl PC/Dipalmitoyl PC/Cholesterol GUVs (Fluid Phase) | DiI-C20 | ~30 | ~25 | pnas.orgnih.gov |

| Dilauroyl PC/Dipalmitoyl PC/Cholesterol GUVs (High-Cholesterol Phase) | DiI-C20 | ~2 | ~25 | pnas.orgnih.gov |

| Dilauroyl PC/Dipalmitoyl PC/Cholesterol GUVs (Ordered Phase) | DiI-C20 | ~0.2 | ~25 | pnas.orgnih.gov |

This table presents selected diffusion coefficients measured by FCS for fluorescent probes in various phosphocholine-based lipid systems. The data highlights how lipid phase and composition directly influence molecular diffusion rates.

Static and Dynamic Light Scattering for Polymeric System Dimensions and Interactions

Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are non-invasive techniques essential for characterizing the properties of macromolecules and colloidal systems, such as phosphocholine-based polymer assemblies, micelles, and vesicles in solution. capes.gov.brrsc.org

DLS, also known as photon correlation spectroscopy, measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles. news-medical.net The rate of these fluctuations is directly related to the particle's diffusion coefficient, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation. mit.edu This makes DLS an ideal tool for determining the size distribution of phosphocholine-containing nanoparticles, such as liposomes or micelles, which are often used as models for biological membranes or as drug delivery vehicles. news-medical.netnih.govresearchgate.net For example, DLS has been used to characterize the size of micelles prepared from various phosphatidylcholine lipids, showing uniform diameters typically in the range of 15-18 nm. nih.gov The technique is also sensitive to changes in particle size, allowing for the real-time monitoring of processes like vesicle fusion or the reorganization of polymer layers adsorbed onto vesicle surfaces. researchgate.netcapes.gov.br

SLS, in contrast, measures the time-averaged intensity of scattered light as a function of angle and concentration. This provides information about the weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A2), which describes particle-solvent interactions. capes.gov.br Together, DLS and SLS offer a comprehensive picture of the size, shape, and stability of phosphocholine-based polymeric and vesicular systems in solution. researchgate.net

| System | Method of Preparation | Hydrodynamic Diameter (nm) | PDI (Polydispersity Index) | Reference |

| Egg Phosphatidylcholine Vesicles | Sonication in Phosphate Buffer | ~36 | Monodisperse | researchgate.net |

| DMPC:DSPE-PEG2k Micelles | Phospholipid hydration | 15 - 18 | Uniform | nih.gov |

| Polystyrene in THF (Good Solvent) | Dilute Solution | Varies with Mw | - | mit.edu |

| Polystyrene in THF/Acetone (Poor Solvent) | Dilute Solution | Varies with Mw (Coil Collapse) | - | mit.edu |

This table provides examples of hydrodynamic diameters for phosphocholine-containing systems and related polymeric models as determined by Dynamic Light Scattering (DLS). The size is highly dependent on the composition and the solvent environment.

Computational Modeling and Simulation Frameworks

Development and Validation of Ion-Lipid Force Fields for Molecular Dynamics

Molecular dynamics (MD) simulations have become an indispensable tool for studying lipid bilayers at an atomistic level. acs.org The accuracy of these simulations hinges on the quality of the underlying potential energy function, or force field (FF), which dictates the interactions between all atoms in the system. nih.govbohrium.com For systems containing phosphocholine lipids in an aqueous salt environment, the development of robust and accurate force fields that correctly describe ion-lipid interactions is of paramount importance.

Several major force field families, including CHARMM, GROMOS, AMBER, and Slipids, have been developed and continuously refined for lipid simulations. bohrium.comnih.govacs.org The parameterization process involves fitting torsional, Lennard-Jones, and partial atomic charge parameters to reproduce both quantum mechanical (QM) calculations and a wide range of experimental data. nih.govnih.gov For phosphocholine lipids, target experimental data includes surface area per lipid, bilayer thickness, NMR deuterium (B1214612) order parameters (SCD), and density profiles from X-ray and neutron diffraction. acs.orgnih.gov

A significant challenge is accurately modeling the interactions between the zwitterionic phosphocholine headgroup and ions in solution, such as Na+ and Cl-. acs.orgacs.org The CHARMM36 force field, for example, underwent significant modifications to its lipid parameters, including those for the choline and phosphate groups, to improve agreement with experimental surface areas and order parameters for various phosphatidylcholine lipids like DPPC, POPC, and DOPC. nih.gov Similarly, efforts have been made to improve the GROMOS force field by deriving new partial charges for the phosphocholine headgroup to be more consistent with those used for proteins, enhancing the description of interactions with other polar molecules at the membrane interface. acs.org The validation of these force fields is a continuous process, with researchers comparing simulation results of different FFs against experimental benchmarks to identify strengths and weaknesses. acs.orgmuni.cz

| Force Field | Key Features/Validation Points | Target Lipids | Reference |

| CHARMM36 (C36) | Optimized torsional, LJ, and charge parameters. Good agreement with experimental surface area (~2% avg. difference) and NMR SCD parameters. | DPPC, DMPC, DLPC, POPC, DOPC, POPE | nih.gov |

| GROMOS 54A8 (with RM charges) | New partial charges for phosphocholine headgroup for consistency with protein FFs. Realistic orientation of head groups. | DLPC, DMPC, DOPC, DPPC, POPC | acs.org |

| Slipids | Generally good structural properties but can show varying degrees of agreement with experimental trends for line tension. | Tested on POPC | muni.cz |

| MARTINI (Coarse-Grained) | Groups of atoms are represented as single particles, allowing for longer and larger simulations. Requires careful parameterization and validation. | General Lipids | bohrium.communi.cz |

This table summarizes key characteristics of major force fields used for simulating phosphocholine lipids. The choice of force field depends on the specific research question and the desired balance between computational cost and atomistic detail.

In Silico Predictions of Membrane Permeability and Pore Dynamics

Leveraging the validated force fields described previously, MD simulations provide high-resolution insights into dynamic processes that are often difficult to capture experimentally, such as membrane permeation and transient pore formation. acs.orgmuni.cz These simulations are crucial for understanding the fundamental barrier function of cell membranes and the mechanisms by which molecules can breach this barrier. nih.govnih.gov

In silico predictions of membrane permeability involve calculating the free energy profile, or potential of mean force (PMF), for moving a molecule across a simulated lipid bilayer. acs.org Techniques like umbrella sampling are used to overcome the large energy barriers associated with moving polar molecules through the hydrophobic membrane core. From the PMF, the permeability coefficient can be calculated using models like the inhomogeneous solubility-diffusion model. acs.org These studies have been applied to phosphocholine bilayers like POPC to differentiate compounds based on their ability to interact with and perturb the membrane. acs.org

Simulations are also uniquely suited to investigate the molecular mechanisms of water pore formation, a critical event in electroporation, membrane rupture, and the action of antimicrobial peptides. nih.govornl.gov MD studies on phosphocholine bilayers (e.g., DOPC, DPPC) have detailed the energetics and structural evolution of pore formation. nih.govornl.gov These simulations show that water molecules can penetrate the headgroup region, leading to the formation of a water-filled defect that can span the membrane, with the lipid headgroups lining the pore in a toroidal structure. nih.govnih.gov The free energy cost of pore formation has been shown to be highly dependent on lipid composition and bilayer thickness. nih.gov For example, simulations have revealed that the presence of oxidized lipids can significantly lower the barrier to stable pore formation. ornl.gov

| System/Process | Simulation Finding | Method | Reference |

| Pore Formation in PC Bilayers | Free energy of pore formation is lower in thinner bilayers (DLPC < DMPC < DPPC). | Atomistic MD, Umbrella Sampling | nih.gov |

| Pore Formation in Damaged Membranes | A ~30% concentration of oxidized lipids in a DOPC bilayer can lead to stable water pore formation. | Atomistic MD | ornl.gov |

| Membrane Permeability | Permeability coefficients for a probe molecule can be calculated from PMF profiles to quantify membrane perturbation by different compounds. | MD with Umbrella Sampling, ISDM | acs.org |

| Pore Energetics | Line tension (energy of the pore edge) can be accurately predicted and is higher when ionic concentration is increased. | MD with enhanced sampling (novel CVs) | muni.cz |

This table highlights key findings from MD simulations concerning permeability and pore dynamics in phosphocholine membranes. These computational studies provide molecular-level details that complement experimental observations.

Biotechnological and Biomedical Applications of Phosphocholine Chloride Sodium Salt

Advanced Drug Delivery Systems and Nanomedicine Formulations

The biomimetic nature of the phosphocholine (B91661) moiety makes it a valuable component in the design of sophisticated drug delivery vehicles and nanomedicine formulations aimed at improving therapeutic efficacy and minimizing off-target effects.

Liposomal Encapsulation for Targeted Therapeutic Agent Delivery

Phosphocholine-containing lipids are fundamental building blocks in the formation of liposomes, which are versatile nanocarriers for both hydrophilic and hydrophobic drugs. nih.govnih.gov While specific data on the direct use of phosphocholine chloride sodium salt as the primary lipid in commercially available liposomal formulations is limited, the principles of liposome (B1194612) assembly and function are well-established with structurally similar phosphatidylcholines like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). nih.govnih.gov

These lipids self-assemble in aqueous media to form a lipid bilayer structure that encapsulates therapeutic agents. google.com The phosphocholine head group, being analogous to the outer surface of cell membranes, contributes to the biocompatibility and stability of these liposomes in biological environments. nih.gov The choice of the lipid composition, including the specific phosphatidylcholine, influences critical liposomal properties such as membrane fluidity, drug release characteristics, and in vivo circulation time. nih.gov For instance, liposomal formulations often incorporate cholesterol to modulate bilayer rigidity and stability. nih.gov

Table 1: Examples of Phosphocholine-Containing Lipids in Liposomal Formulations

| Lipid Name | Abbreviation | Role in Liposomes |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | Main structural component, influences membrane fluidity. nih.gov |

| 1,2-distearoyl-sn-glycero-3-phosphocholine | DSPC | Confers rigidity and stability to the liposome structure. nih.govfrontiersin.org |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | Used in control formulations for comparative studies. nih.gov |

The presence of the phosphocholine group is crucial for creating a hydrophilic surface that can be further modified, for example with polyethylene (B3416737) glycol (PEG), to create "stealth" liposomes that evade the immune system and exhibit prolonged circulation times, thereby enhancing drug accumulation at tumor sites. google.com

Development of Biomimetic Materials and Interfaces for Biomedical Applications

The concept of biomimicry, where synthetic materials are designed to imitate biological systems, is central to the application of this compound in creating biocompatible materials. Polymers containing the phosphorylcholine (B1220837) (PC) group, such as poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), are prime examples of this approach. researchgate.netnih.gov These polymers exhibit excellent biocompatibility due to the highly hydrated layer that forms around the PC groups, which effectively prevents the non-specific adsorption of proteins and cells. researchgate.netnih.gov

Key Research Findings:

Protein and Cell Resistance: Surfaces modified with phosphorylcholine-containing polymers demonstrate a remarkable ability to resist the adhesion of proteins and cells, a critical factor in preventing the foreign body response to implanted materials. researchgate.netnih.gov

Lubricity: The hydrated nature of PMPC surfaces provides excellent lubricity, which is advantageous for applications such as artificial joints and catheters. researchgate.net

Stability: MPC polymers can be stably immobilized on various material surfaces, including metals, ceramics, and other polymers, and maintain their properties after sterilization. researchgate.netnih.gov

Research into Enhanced Cellular Uptake and Gene Therapy Vectors

The ability to efficiently deliver therapeutic molecules, including genetic material, into cells is a cornerstone of modern medicine. The interaction of delivery vehicles with the cell membrane is a critical determinant of cellular uptake. nih.govnih.gov The hydrophilic and zwitterionic nature of the phosphocholine headgroup can influence these interactions. nih.gov

Innovations in Materials Science and Engineering

Beyond direct biomedical applications, the chemical properties of this compound and related compounds are being leveraged in other areas of materials science and engineering, notably in the surface modification of medical devices and in the burgeoning field of renewable energy.

Surface Functionalization of Biomedical Devices for Biocompatibility Improvement